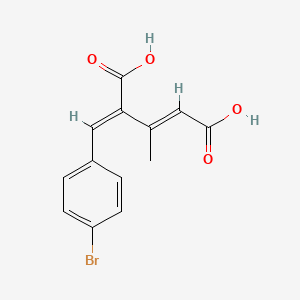

4-(4-bromobenzylidene)-3-methyl-2-pentenedioic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "4-(4-bromobenzylidene)-3-methyl-2-pentenedioic acid" involves complex reactions, including the formation of Schiff bases, which are common intermediates in the synthesis of such compounds. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized via condensation reactions, showcasing the methodologies applicable to the synthesis of our compound of interest (Kaya, Avcı, & Gültekin, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, has been elucidated using X-ray diffraction methods, revealing intricate details about their crystallographic arrangement and molecular conformations (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).

Chemical Reactions and Properties

Compounds with the 4-bromobenzylidene moiety engage in a variety of chemical reactions, including radical reactions that showcase their reactivity and potential for further chemical manipulation. Notably, the 2-bromobenzylidene group has been explored as a protecting/radical-translocating group in radical hydrogen transfer reactions, indicating the versatility of these compounds in synthetic chemistry (Sakaguchi, Hirano, Matsuda, & Shuto, 2006).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and thermal behavior, have been thoroughly studied. For example, the crystal structure and thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde provide insights into the physical characteristics that might be expected from "4-(4-bromobenzylidene)-3-methyl-2-pentenedioic acid" (Kaya, Avcı, & Gültekin, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various reagents, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives highlight the chemical versatility and potential reactivity patterns of compounds containing the 4-bromobenzyl moiety (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Bromination Reactions

Research in organic synthesis highlights the role of specific catalysts in the bromination of organic substrates. For instance, selenoxides have been identified as effective catalysts for activating hydrogen peroxide in the bromination of organic substrates, including 4-pentenoic acid, with electron-donating substituents in the selenoxides accelerating the reaction (Goodman & Detty, 2004). Similarly, the oxidation of methylarenes and benzylic bromides to aromatic carboxylic acids, as well as the selective oxidation of benzylic alcohols to aldehydes, can be achieved using sodium metaperiodate (NaIO4) in water, showcasing a transition-metal-free method for producing carbonyl derivatives (Shaikh, Emmanuvel, & Sudalai, 2006).

Photo-Oxidation Studies

The application of specific compounds in the photo-oxidation of organic molecules is another area of interest. The study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furans demonstrates the use of Proton Transfer Reaction Mass Spectrometry (PTR-MS) and on-fibre derivatisation Solid Phase Microextraction (SPME) for the sampling and quantification of these products, indicating significant environmental implications (Alvarez et al., 2009).

Antioxidant Properties Investigation

The evaluation of antioxidant properties in bromophenols and their derivatives is vital for understanding their potential therapeutic applications. For example, the marine red alga Vertebrata lanosa has been studied for its bromophenols, which showed potent antioxidant activity in both biochemical and cellular assays, demonstrating their cellular antioxidant efficacy (Olsen et al., 2013).

Eigenschaften

IUPAC Name |

(E,4E)-4-[(4-bromophenyl)methylidene]-3-methylpent-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4/c1-8(6-12(15)16)11(13(17)18)7-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b8-6+,11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGSYWPHSYEND-JMFBPXTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=CC1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(=C\C1=CC=C(C=C1)Br)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4539277.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B4539284.png)

![2-({4-ethyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4539296.png)

![1-methyl-5-({[1-(4-methylphenyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4539306.png)

![3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid](/img/structure/B4539312.png)

![1-(4-tert-butylbenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4539322.png)

![2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B4539327.png)

![2-(benzylthio)-N-(2-furylmethyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4539335.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4539336.png)

![N-cycloheptyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4539342.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4539350.png)

![2-{1-(3,4-difluorobenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4539364.png)